棕榈酰苯胺

描述

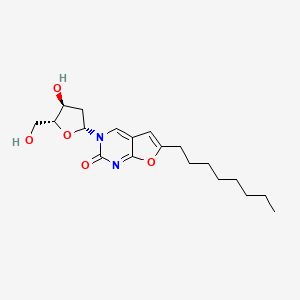

Palmitanilide, also known as N-palmitoylaniline, is an organic compound with the chemical formula C22H37NO. It is a fatty acid amide derived from palmitic acid and aniline. Palmitanilide is known for its applications in various industrial and scientific fields due to its unique chemical properties.

科学研究应用

Palmitanilide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying fatty acid amides.

Biology: Investigated for its antimicrobial properties, particularly against Bacillus cereus.

Medicine: Explored for potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the formulation of detergents, shampoos, cosmetics, and surfactants.

作用机制

Target of Action

Palmitanilide is a fatty acid amide It’s known that fatty acid amides have a wide range of industrial applications in detergents, shampoo, cosmetics, and surfactant formulations .

Mode of Action

It’s synthesized through the amidation reaction of mucor miehei lipase lipozyme im20 . This reaction involves the direct amidation of triacylglycerol in organic solvents .

Biochemical Pathways

The synthesis of palmitanilide involves the enzymatic synthesis of fatty acid anilides , which are important due to their wide range of industrial applications .

Pharmacokinetics

The synthesis of palmitanilide involves the amidation reaction of mucor miehei lipase lipozyme im20 . The enzyme operational stability study showed that Lipozyme IM20 retained 38.1% of the initial activity for the synthesis of Palmitanilide, even after repeated use for 48 hours .

Result of Action

Palmitanilide, as a fatty acid amide, exhibits potent antimicrobial activity toward Bacillus cereus . This suggests that Palmitanilide could potentially be used in the development of antimicrobial agents.

Action Environment

The synthesis of palmitanilide involves the amidation reaction of mucor miehei lipase lipozyme im20 . The process parameters, such as reaction temperature, substrate molar ratio, and enzyme amount, were optimized to achieve the highest yield of anilide . This suggests that the action, efficacy, and stability of Palmitanilide could potentially be influenced by these environmental factors.

生化分析

Biochemical Properties

Palmitanilide plays a significant role in biochemical reactions, particularly in the synthesis of fatty acid anilides. The compound is synthesized through the amidation reaction catalyzed by lipase enzymes such as Mucor miehei lipase Lipozyme IM20 . This enzyme facilitates the direct amidation of triacylglycerol in organic solvents, resulting in the formation of palmitanilide. The reaction follows the Michaelis-Menten kinetics with a Ping-Pong Bi-Bi mechanism and competitive inhibition by both substrates . Palmitanilide exhibits potent antimicrobial activity, particularly against Bacillus cereus .

Cellular Effects

Palmitanilide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest that it can disrupt bacterial cell membranes and inhibit bacterial growth . Additionally, palmitanilide may interact with lipid rafts in the plasma membrane, affecting lipid-based cellular signaling and protein trafficking . These interactions can lead to changes in cellular functions and responses to external stimuli.

Molecular Mechanism

At the molecular level, palmitanilide exerts its effects through binding interactions with biomolecules and enzyme inhibition. The lipase-catalyzed synthesis of palmitanilide involves the amidation of aniline with tripalmitin, following a Ping-Pong Bi-Bi mechanism . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . Palmitanilide’s interactions with lipid rafts and protein palmitoylation further contribute to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palmitanilide can change over time. The stability and degradation of the compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that the enzyme Lipozyme IM20 retains 38.1% of its initial activity for the synthesis of palmitanilide even after repeated use for 48 hours . This indicates that palmitanilide remains relatively stable over time, maintaining its biochemical properties and antimicrobial activity.

Dosage Effects in Animal Models

The effects of palmitanilide vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may exhibit beneficial properties. In studies involving antimicrobial activity, palmitanilide has shown potent effects at specific concentrations

Metabolic Pathways

Palmitanilide is involved in metabolic pathways related to fatty acid metabolism. The compound is synthesized through the amidation of palmitic acid and aniline, catalyzed by lipase enzymes . This process involves the conversion of triacylglycerol to palmitanilide, following the Michaelis-Menten kinetics . The metabolic pathways of palmitanilide may also involve interactions with other enzymes and cofactors, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, palmitanilide is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in organic solvents and slight solubility in water suggest that it can be efficiently transported across cell membranes . Palmitanilide’s interactions with lipid rafts and membrane proteins may influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

Palmitanilide’s subcellular localization is influenced by its interactions with lipid rafts and protein palmitoylation. The compound may be directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions can affect palmitanilide’s activity and function within cells, contributing to its overall biochemical properties and effects on cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: Palmitanilide can be synthesized through the acylation of aniline with palmitic acid. The reaction typically involves the use of an acid catalyst to promote the reaction under an inert atmosphere. The process parameters, such as reaction temperature, substrate molar ratio, and enzyme amount, are optimized to achieve the highest yield of palmitanilide .

Industrial Production Methods: In industrial settings, the synthesis of palmitanilide often involves the use of lipase-catalyzed amidation reactions. For example, the amidation reaction of Mucor miehei lipase Lipozyme IM20 has been investigated for the direct amidation of triacylglycerol in organic solvents. The maximum yield of palmitanilide (88.9%) was achieved after 24 hours of reaction at 40°C with an enzyme concentration of 1.4% .

化学反应分析

Types of Reactions: Palmitanilide undergoes various chemical reactions, including amidation, oxidation, and reduction. The amidation reaction is particularly significant in its synthesis, where aniline reacts with palmitic acid to form palmitanilide .

Common Reagents and Conditions:

Amidation: Aniline and palmitic acid with an acid catalyst under an inert atmosphere.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Amidation: Palmitanilide.

Oxidation: Oxidized derivatives of palmitanilide.

Reduction: Reduced derivatives of palmitanilide.

相似化合物的比较

Stearanilide: Similar in structure but derived from stearic acid.

Palmitamide: An amide of palmitic acid without the aniline group.

Methyl Palmitate: An ester of palmitic acid.

Comparison: Palmitanilide is unique due to its combination of a fatty acid (palmitic acid) and an aromatic amine (aniline), which imparts distinct chemical and biological properties. Compared to stearanilide, palmitanilide has a shorter fatty acid chain, which may affect its solubility and reactivity. Palmitamide lacks the aromatic ring, making it less versatile in certain chemical reactions. Methyl palmitate, being an ester, has different reactivity and applications compared to the amide structure of palmitanilide .

属性

IUPAC Name |

N-phenylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENJCACPSJGPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218467 | |

| Record name | Hexadecanamide, N-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6832-98-0 | |

| Record name | Hexadecanamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanamide, N-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of Palmitanilide?

A1: Palmitanilide is an amide derived from palmitic acid and aniline.

Q2: The research mentions the lipase-catalyzed synthesis of Palmitanilide []. Are there other methods for its synthesis?

A2: While the research highlights lipase-catalyzed synthesis [], it doesn't exclude other potential methods. Traditional amide synthesis typically involves reacting an activated carboxylic acid derivative (like an acyl chloride) with an amine. Exploring alternative synthesis routes could be an area for further research, potentially leading to improved yields or more environmentally friendly approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

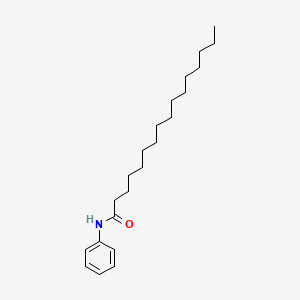

![2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1219585.png)

![2-Pyridinepropanoic acid, 3-carboxy-alpha,beta-dimethyl-, [S-(R*,R*)]-](/img/structure/B1219594.png)

![2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline](/img/structure/B1219600.png)